molecular formula C7H14O2 B140196 (4S)-4-Hydroxy-2,2-dimethylpentan-3-one CAS No. 129215-75-4

(4S)-4-Hydroxy-2,2-dimethylpentan-3-one

Cat. No. B140196
M. Wt: 130.18 g/mol
InChI Key: CLDPAGCOQSJLSP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-Hydroxy-2,2-dimethylpentan-3-one, commonly known as HDMP, is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a ketone derivative of dihydroxyacetone, which is a key intermediate in the glycolytic pathway. HDMP is synthesized by the reduction of diacetyl using Lactobacillus brevis, and it has a wide range of applications in research, including as a chiral auxiliary in organic synthesis, as a solvent in chromatography, and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of HDMP is not fully understood, but it is believed to act as a chiral auxiliary in organic synthesis by controlling the stereochemistry of the reaction. It is also thought to act as a solvent in chromatography by providing a polar environment for the separation of compounds. HDMP has been shown to have antioxidant properties and may act as a radical scavenger in vivo.

Biochemical And Physiological Effects

HDMP has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. HDMP has been shown to be non-toxic and has a low risk of adverse effects.

Advantages And Limitations For Lab Experiments

The advantages of using HDMP in lab experiments include its high purity, low toxicity, and ease of synthesis. HDMP is also a chiral molecule, which makes it useful in the synthesis of chiral compounds. The limitations of using HDMP in lab experiments include its high cost and limited availability.

Future Directions

There are many future directions for research involving HDMP, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. HDMP may also have potential applications in the development of new materials, such as chiral catalysts and sensors. Further research is needed to fully understand the potential of HDMP and its applications in various fields.

Synthesis Methods

The synthesis of HDMP involves the reduction of diacetyl using Lactobacillus brevis, which is a gram-positive bacterium found in fermented foods. The reduction reaction is catalyzed by the enzyme diacetyl reductase, which converts diacetyl to HDMP. The reaction occurs under mild conditions and produces a high yield of HDMP. The purity of HDMP can be increased by recrystallization or column chromatography.

Scientific Research Applications

HDMP has various applications in scientific research, including as a chiral auxiliary in organic synthesis, as a solvent in chromatography, and as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used as a reference compound in the analysis of chiral compounds using chromatography. HDMP has been used as a chiral auxiliary in the synthesis of various natural products, including alkaloids, terpenoids, and steroids.

properties

CAS RN

129215-75-4

Product Name

(4S)-4-Hydroxy-2,2-dimethylpentan-3-one

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(4S)-4-hydroxy-2,2-dimethylpentan-3-one

InChI

InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m0/s1

InChI Key

CLDPAGCOQSJLSP-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)C(C)(C)C)O

SMILES

CC(C(=O)C(C)(C)C)O

Canonical SMILES

CC(C(=O)C(C)(C)C)O

synonyms

3-Pentanone, 4-hydroxy-2,2-dimethyl-, (S)- (9CI)

Origin of Product

United States

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